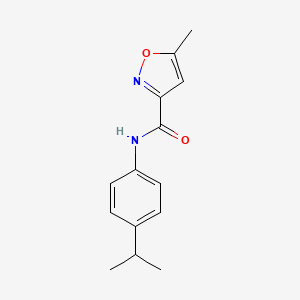![molecular formula C20H19N3O3 B5847501 ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)
ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by blocking the activation of NF-κB pathway. It has also been reported to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, pain, and fever. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, analgesic, antipyretic, neuroprotective, and anticancer properties, which make it a promising candidate for various research studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in lab experiments.
Orientations Futures
There are several future directions for the research on ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate. One of the potential areas of research is its application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, this compound can be further studied for its potential as a cancer chemopreventive agent. Additionally, the mechanism of action of this compound can be further elucidated to understand its diverse biological activities. Furthermore, the synthesis process can be optimized to achieve higher yields and purity of the product.
Méthodes De Synthèse
The synthesis of ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 2-methylbenzohydrazide in the presence of sodium ethoxide. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final compound. The synthesis process has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
Ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential as a cancer chemopreventive agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)17-13-21-23(15-10-5-4-6-11-15)18(17)22-19(24)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZGXBIQUOQPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)







![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)


![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)